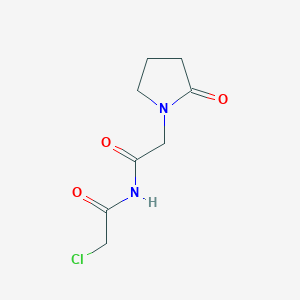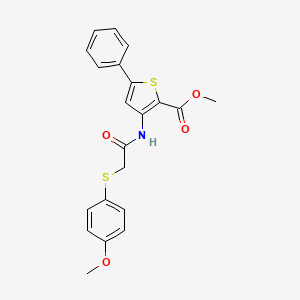
3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups including a benzamide, a thiazole ring, and a naphthalene ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving coupling reactions, condensation reactions, and substitutions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, thiazole, and naphthalene rings suggests a complex, multi-ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the benzamide group might undergo hydrolysis, the thiazole ring might participate in electrophilic substitution reactions, and the naphthalene ring might undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the presence of the nonpolar naphthalene and thiazole rings might increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Antimicrobial and Anti-proliferative Applications
Antimicrobial and Anti-proliferative Activities : Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which are structurally related to 3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, has shown these compounds exhibit significant antimicrobial and antiproliferative activities. These studies suggest potential applications in developing new antimicrobial agents and cancer therapeutics, highlighting the importance of such chemical structures in medicinal chemistry and pharmacology (Mansour et al., 2020).
Synthesis and Characterization
Synthesis Techniques : The synthesis and characterization of compounds related to this compound are pivotal for understanding their chemical properties and potential applications. Studies focusing on the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have demonstrated methods to create novel compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
Cannabinoid Receptor Antagonists : The detailed molecular interaction studies of structurally similar compounds with receptors, such as the CB1 cannabinoid receptor, provide insights into the design of receptor-specific antagonists. These studies are crucial for developing new therapeutic agents targeting specific pathways involved in various diseases, indicating the broader relevance of understanding the interactions of compounds like this compound with biological targets (Shim et al., 2002).
Photocyclization and Electropolymerization
Photocyclization and Electropolymerization : The chemical versatility of compounds structurally related to this compound is further demonstrated through studies on photocyclization reactions and electropolymerization processes. These processes are essential for creating novel polymeric materials with potential applications in electronics and photonics, showcasing the compound's utility beyond biomedical applications (Wei et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-10-17(11-19(12-18)27-2)21(25)24-22-23-20(13-28-22)16-8-7-14-5-3-4-6-15(14)9-16/h3-13H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHSRYDKUIRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2929880.png)
![2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929881.png)



![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)
![4-(4-methylphenyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2929891.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2929893.png)


![(1-Methyltriazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2929898.png)


